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Introduction
2-Hydroxy-5-methylbenzophenone is a versatile aromatic ketone that serves as a valuable

starting material and intermediate in a variety of organic syntheses. Its chemical structure,

featuring a hydroxyl group ortho to the benzoyl moiety, allows for a range of chemical

transformations, making it a key building block for the synthesis of bioactive molecules,

analytical reagents, and functional materials. This document provides detailed application notes

and experimental protocols for the use of 2-hydroxy-5-methylbenzophenone in organic

synthesis.

Application Notes
The primary applications of 2-hydroxy-5-methylbenzophenone in organic synthesis can be

categorized as follows:

Synthesis of Bioactive Heterocycles: The hydroxyl and ketone functionalities of 2-hydroxy-5-
methylbenzophenone make it an excellent precursor for the synthesis of various

heterocyclic compounds.

Coumarin Derivatives: As a substituted phenol, it can undergo Pechmann condensation

with β-ketoesters to yield substituted coumarins, a class of compounds known for their
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diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer

properties.

Antimicrobial Agents: It serves as a scaffold for the synthesis of novel antimicrobial agents.

For instance, it is a key intermediate in the synthesis of benzophenone-fused azetidinone

derivatives, which have shown promising antibacterial and antifungal activities.[1]

Oxime Derivatives: The ketone group can be readily converted to an oxime, which can act

as a ligand for metal complexation or as an intermediate for further synthetic

transformations.

Analytical Reagents: The ability of the hydroxyl and carbonyl groups to chelate with metal

ions makes 2-hydroxy-5-methylbenzophenone a useful precursor for the development of

analytical reagents. For example, its oxime derivative, 2-hydroxy-5-methylbenzophenone
oxime (HMBO), is employed as a reagent for the gravimetric determination of copper(II) ions.

[2]

UV Absorbers and Photostabilizers: Like other hydroxybenzophenones, 2-hydroxy-5-
methylbenzophenone can function as a UV absorber. The intramolecular hydrogen bond

between the hydroxyl group and the carbonyl oxygen allows for the efficient dissipation of UV

radiation as heat, thereby protecting materials from photodegradation. This property is

valuable in the formulation of sunscreens, plastics, and coatings.

Quantitative Data Summary
The following tables summarize the quantitative data from the experimental protocols described

below.

Table 1: Summary of Reaction Conditions and Yields
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Table 2: Antimicrobial Activity of a Benzophenone-fused Azetidinone Derivative
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Microorganism
Minimum Inhibitory Concentration (MIC,
µg/mL)

Staphylococcus aureus 6.25

Bacillus subtilis 12.5

Escherichia coli 12.5

Aspergillus niger 25

Candida albicans 25

Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-
methylbenzophenone Oxime
This protocol describes the conversion of the ketone functionality into an oxime, a key step in

the synthesis of the analytical reagent HMBO.[2]

Materials:

2-Hydroxy-5-methylbenzophenone (1.0 g, 4.71 mmol)

Hydroxylamine hydrochloride (0.49 g, 7.07 mmol)

Sodium acetate trihydrate (0.96 g, 7.07 mmol)

Ethanol (20 mL)

Water (5 mL)

Procedure:

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-
methylbenzophenone in ethanol.

In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in

water.
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Add the aqueous solution to the ethanolic solution of the benzophenone.

Heat the reaction mixture to reflux and maintain for 2 hours.

After cooling to room temperature, pour the reaction mixture into 100 mL of cold water with

stirring.

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a

desiccator.

Recrystallize the crude product from ethanol to obtain colorless needles of 2-hydroxy-5-
methylbenzophenone oxime.

Protocol 2: Synthesis of 6-Methyl-4-phenyl-2H-chromen-
2-one via Pechmann Condensation
This protocol is an adapted procedure for the synthesis of a coumarin derivative from 2-
hydroxy-5-methylbenzophenone.[3][4]

Materials:

2-Hydroxy-5-methylbenzophenone (1.0 g, 4.71 mmol)

Ethyl benzoylacetate (0.99 g, 5.18 mmol)

Concentrated sulfuric acid (5 mL)

Procedure:

In a 50 mL beaker, cool concentrated sulfuric acid to 0°C in an ice bath.

In a separate flask, mix 2-hydroxy-5-methylbenzophenone and ethyl benzoylacetate.

Slowly add the mixture from step 2 to the cold sulfuric acid with constant stirring, ensuring

the temperature does not rise above 10°C.

After the addition is complete, remove the ice bath and continue stirring at room temperature

for 12 hours.
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Pour the reaction mixture onto crushed ice with vigorous stirring.

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the

washings are neutral to litmus paper.

Dry the crude product and recrystallize from ethanol to afford pure 6-methyl-4-phenyl-2H-

chromen-2-one.

Protocol 3: Multi-step Synthesis of a Benzophenone-
fused Azetidinone Derivative
This protocol outlines the synthesis of a bioactive azetidinone derivative starting from 2-
hydroxy-5-methylbenzophenone, adapted from a published procedure.[1]

Step 1: Synthesis of Ethyl 2-(4-benzoyl-2-methylphenoxy)acetate

In a 100 mL round-bottom flask, combine 2-hydroxy-5-methylbenzophenone (1.0 g, 4.71

mmol), ethyl chloroacetate (0.87 g, 7.07 mmol), and anhydrous potassium carbonate (0.98 g,

7.07 mmol) in 30 mL of dry acetone.

Reflux the mixture for 8-9 hours, monitoring the reaction progress by TLC.

After cooling, filter off the potassium carbonate and remove the acetone under reduced

pressure.

Treat the residue with cold water and extract with diethyl ether (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-(4-Benzoyl-2-methylphenoxy)acetohydrazide

Dissolve the product from Step 1 (1.0 g, 3.35 mmol) in 15 mL of ethanol in a 50 mL round-

bottom flask.

Add hydrazine hydrate (0.20 g, 4.02 mmol) dropwise with stirring at room temperature.

Continue stirring for 2 hours.
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Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain

the pure acetohydrazide.

Step 3: Synthesis of the Benzophenone-fused Azetidinone Derivative

In a 100 mL flask, dissolve the acetohydrazide from Step 2 (1.0 g, 3.52 mmol) and a

substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.49 g, 3.52 mmol) in 20 mL of

ethanol with a few drops of glacial acetic acid. Reflux for 4 hours to form the Schiff base.

Cool the reaction mixture and add 20 mL of dioxane.

Cool the solution to 0°C in an ice bath and add triethylamine (0.53 g, 5.28 mmol).

Slowly add chloroacetyl chloride (0.48 g, 4.22 mmol) dropwise with vigorous stirring.

Allow the reaction to stir at room temperature for 10-12 hours.

Pour the reaction mixture into ice-cold water.

Collect the solid product by filtration, wash with water, and recrystallize from a suitable

solvent to obtain the final azetidinone derivative.
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Caption: Synthetic utility of 2-Hydroxy-5-methylbenzophenone.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b072208?utm_src=pdf-body-img
https://www.benchchem.com/product/b072208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Hydroxy-5-methylbenzophenone

O-alkylation
(Ethyl chloroacetate, K2CO3)

Ethyl 2-(4-benzoyl-2-methylphenoxy)acetate

Hydrazinolysis
(Hydrazine hydrate)

2-(4-Benzoyl-2-methylphenoxy)acetohydrazide

Schiff Base Formation
(Ar-CHO, H+)

Hydrazone Intermediate

Cyclocondensation
(Chloroacetyl chloride, Et3N)

Benzophenone-fused Azetidinone

Click to download full resolution via product page

Caption: Workflow for azetidinone synthesis.
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Reaction Steps
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Caption: Mechanism of Pechmann condensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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